molecular formula C16H30N2O6 B15044963 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- CAS No. 105400-12-2

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl-

Cat. No.: B15044963
CAS No.: 105400-12-2
M. Wt: 346.42 g/mol
InChI Key: MCPHGXGDHWNZGA-UHFFFAOYSA-N
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Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- is a crown ether, a type of macrocyclic compound known for its ability to form stable complexes with various cations. This compound is particularly notable for its unique structure, which includes both oxygen and nitrogen atoms, allowing it to interact with a wide range of metal ions and organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- typically involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds under controlled conditions. One common method involves the cyclization of diethylene glycol with diethylenetriamine in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization and chromatography are used to obtain the compound in its pure form .

Mechanism of Action

The mechanism by which 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- exerts its effects involves the formation of stable complexes with metal ions. The oxygen and nitrogen atoms in the crown ether structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation . This interaction is crucial in various applications, including catalysis and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- is unique due to its specific combination of oxygen and nitrogen atoms, which allows it to form highly stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

105400-12-2

Molecular Formula

C16H30N2O6

Molecular Weight

346.42 g/mol

IUPAC Name

1-(16-acetyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl)ethanone

InChI

InChI=1S/C16H30N2O6/c1-15(19)17-3-7-21-11-13-23-9-5-18(16(2)20)6-10-24-14-12-22-8-4-17/h3-14H2,1-2H3

InChI Key

MCPHGXGDHWNZGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C

Origin of Product

United States

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